REACTION_CXSMILES
|
[F:1][C:2]([F:19])([F:18])[O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:17])[O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:6][CH:5]=1.CN(CCN(C)C)C.C([Li])(CC)C.C1CCCCC1.C1C[O:42][CH2:41]C1>CN(C)C=O>[CH:41]([C:6]1[CH:5]=[C:4]([O:3][C:2]([F:18])([F:19])[F:1])[CH:9]=[CH:8][C:7]=1[NH:10][C:11](=[O:17])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:42]
|
Name
|
|
Quantity
|
19.95 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)NC(OC(C)(C)C)=O)(F)F
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained the internal temperature below −60° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to −50° C.
|
Type
|
STIRRING
|
Details
|
stirred an additional 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was returned to −78° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained the internal temperature below −60° C
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at −78° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to −20° C.
|
Type
|
CUSTOM
|
Details
|
quenched with the addition of saturated ammonium chloride solution (200 mL)
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a 1 L seperatory funnel
|
Type
|
ADDITION
|
Details
|
diluted with diethyl ether (400 mL)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic phase was washed successively with saturated ammonium chloride solution (100 mL), water (100 mL), and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in-vacuo to a yellow solid
|
Type
|
CUSTOM
|
Details
|
The solid was purified over silica gel
|
Type
|
WASH
|
Details
|
eluting with 5% ethyl acetate/hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(C=CC(=C1)OC(F)(F)F)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.36 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |